![molecular formula C11H21N B2782701 (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine CAS No. 2287313-92-0](/img/structure/B2782701.png)
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine, also known as PCP-CP-47, is a synthetic cannabinoid that has been used in scientific research to study the endocannabinoid system. This compound is structurally similar to the natural cannabinoid THC, which is found in cannabis plants. However, PCP-CP-47 has a much higher potency and affinity for cannabinoid receptors than THC, making it a valuable tool for studying the effects of cannabinoids on the body.
作用机制
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine binds to CB1 and CB2 receptors in a manner similar to natural cannabinoids such as THC. This binding results in the activation of various signaling pathways within cells, leading to changes in gene expression and cellular function. The exact mechanisms by which (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine produces its effects are still being studied, but it is believed to modulate the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects:
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine has been shown to produce a wide range of biochemical and physiological effects in animal models. These effects include analgesia, hypothermia, sedation, and changes in heart rate and blood pressure. (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine has also been shown to affect immune function, with some studies suggesting that it may have anti-inflammatory properties.
实验室实验的优点和局限性
One of the main advantages of using (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine in scientific research is its high potency and affinity for cannabinoid receptors. This allows researchers to study the effects of cannabinoids on the body in much greater detail than would be possible with natural cannabinoids such as THC. However, (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine is also a highly potent compound that can produce serious side effects if not used carefully. It is important for researchers to use appropriate safety measures when working with this compound.
未来方向
There are many potential future directions for research involving (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine. One area of interest is the development of new drugs based on the structure of (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine that could be used to treat conditions such as chronic pain and inflammation. Another area of interest is the study of the effects of (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine on the brain, particularly in relation to addiction and reward pathways. As our understanding of the endocannabinoid system continues to grow, (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine is likely to remain a valuable tool for scientific research.
合成方法
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine is synthesized by reacting 3-pentylbicyclo[1.1.1]pentane-1-carboxylic acid with methanamine in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide). The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine has been used in numerous scientific studies to investigate the role of the endocannabinoid system in various physiological processes. This compound has been shown to have potent agonist activity at both CB1 and CB2 receptors, which are the primary receptors for endocannabinoids in the body. (3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine has been used to study the effects of cannabinoids on pain perception, appetite regulation, and immune function.
属性
IUPAC Name |
(3-pentyl-1-bicyclo[1.1.1]pentanyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-2-3-4-5-10-6-11(7-10,8-10)9-12/h2-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSJDZXSRRHSMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC12CC(C1)(C2)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Pentyl-1-bicyclo[1.1.1]pentanyl)methanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(tert-butyl)-3-cinnamyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2782620.png)
![Ethyl 3-(4-methylphenyl)-4-oxo-5-[(2-phenylacetyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2782621.png)
![6-(3-Methoxyphenyl)imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B2782626.png)
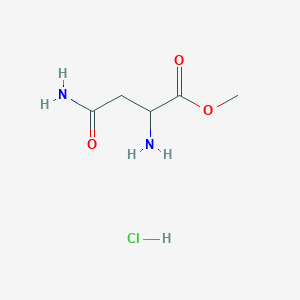
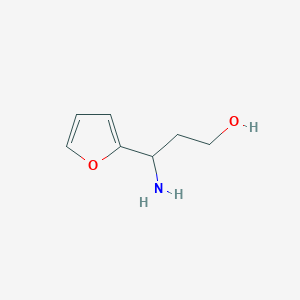
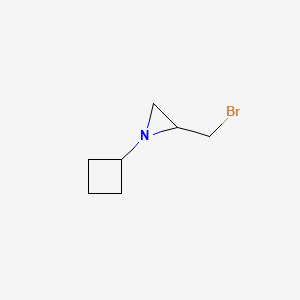
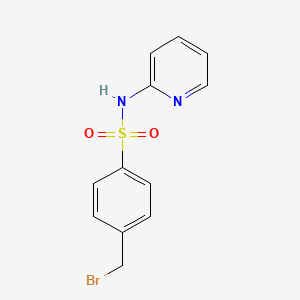
![Tert-butyl 6-methyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2782632.png)
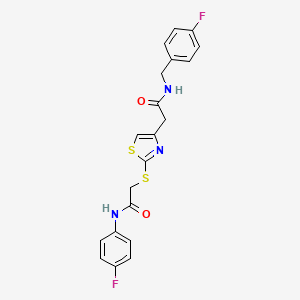
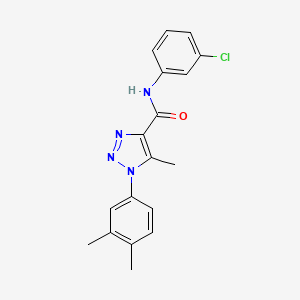
![N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2782635.png)
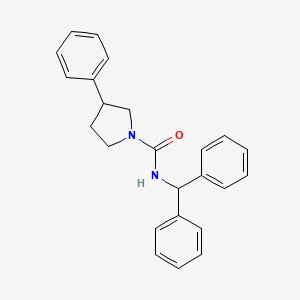
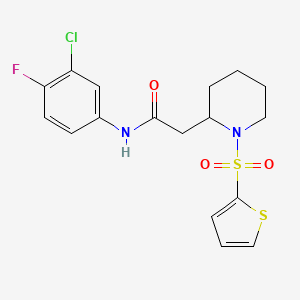
![6-[4-(2-Indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2782640.png)